Cas no 89020-28-0 (Nbeta-Acetylstreptothricin D)

Nbeta-Acetylstreptothricin D structure
Nbeta-Acetylstreptothricin D structure
Productnaam:Nbeta-Acetylstreptothricin D
CAS-nummer:89020-28-0
MF:C33H60N12O11
MW:800.90330696106
CID:721632
PubChem ID:163567

Nbeta-Acetylstreptothricin D Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[(3S)-3-(acetylamino)-6-[[(3S)-3-amino-6-[[(3S)-3,6-diamino-1-oxohexyl]amino]-1-oxohexyl]amino]-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,(3aS,7R,7aS)- (9CI)
    • N-beta-acetylstreptothricin D
    • Nbeta-Acetylstreptothricin D
    • AN 201 II
    • Q27136045
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-((3-(acetylamino)-6-((3-amino-6-((3,6-diamino-1-oxohexyl)amino)-1-oxohexyl)amino)-1-oxohexyl)amino)-4-O-(aminocarbonyl)-2-deoxy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS-(2(R*(R*(R*))),3aalpha,7alpha,7abeta))-
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-( (2-((3-(acetylamino)-6-((3-amino-6-((3,6-diamino-1-oxohexyl)amino)-1-oxohe
    • CHEMBL1801946
    • CHEBI:67577
    • AN-201 II
    • 89020-28-0
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-( (2-((3-(acetylamino)-6-((3-amino-6-((3,6-diamino-1-oxohexyl)amino)-1-oxohexyl)amino)-1-oxohexyl)amino)-4-O-(aminocarbonyl)-2-deoxy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS-(2(R*(R*(R*))),3aalpha,7alpha,7abeta))-
    • [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-acetamido-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
    • Antibiotic AN 201II
    • 2-{[(3S)-3-Acetamido-6-{[(3S)-3-amino-6-{[(3S)-3,6-diaminohexanoyl]amino}hexanoyl]amino}hexanoyl]amino}-4-O-carbamoyl-2-deoxy-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]p yridin-2-yl]-beta-D-gulopyranosylamine
    • (2R,3S,4R)-Nβ-acetylstreptothricin D
    • Inchi: 1S/C33H60N12O11/c1-16(47)41-19(7-4-10-39-23(50)12-18(36)6-3-9-38-22(49)11-17(35)5-2-8-34)13-24(51)42-27-28(52)29(56-32(37)54)21(15-46)55-31(27)45-33-43-25-20(48)14-40-30(53)26(25)44-33/h17-21,25-29,31,46,48,52H,2-15,34-36H2,1H3,(H2,37,54)(H,38,49)(H,39,50)(H,40,53)(H,41,47)(H,42,51)(H2,43,44,45)/t17-,18-,19-,20+,21+,25+,26-,27+,28-,29-,31+/m0/s1
    • InChI-sleutel: WPMGFKKSCCXUAK-YFZUDYRPSA-N
    • LACHT: O1[C@H](CO)[C@@H]([C@H]([C@H]([C@@H]1NC1=N[C@@H]2C(NC[C@H]([C@H]2N1)O)=O)NC(C[C@H](CCCNC(C[C@H](CCCNC(C[C@H](CCCN)N)=O)N)=O)NC(C)=O)=O)O)OC(N)=O

Berekende eigenschappen

  • Exacte massa: 800.45
  • Monoisotopische massa: 800.45
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 14
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 24
  • Complexiteit: 1380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 382
  • XLogP3: -7.6

Experimentele eigenschappen

  • Dichtheid: 1.63
  • Brekindex: 1.702

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.